

An In-depth Technical Guide to 4-Bromobenzenesulfonyl Fluoride for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromobenzenesulfonyl fluoride*

Cat. No.: *B1281337*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **4-Bromobenzenesulfonyl fluoride**, a key reagent in drug discovery and chemical biology. Targeted at researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of covalent inhibitors and its utility in click chemistry.

Core Compound Information

4-Bromobenzenesulfonyl fluoride is an aromatic organic compound containing a bromine atom and a sulfonyl fluoride functional group. Its established CAS number is 498-83-9. This reagent is a valuable building block in organic synthesis, particularly for the introduction of the 4-bromobenzenesulfonyl moiety.

Chemical and Physical Properties

A summary of the key quantitative data for **4-Bromobenzenesulfonyl fluoride** is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	498-83-9	[1] [2]
Molecular Formula	C ₆ H ₄ BrFO ₂ S	[3] [1]
Molecular Weight	239.06 g/mol	[3] [1]
Physical Form	Solid	[3]
Purity	Typically ≥98%	[3]
Storage Temperature	Inert atmosphere, room temperature or -20°C	[3] [1]

Supplier Information

4-Bromobenzenesulfonyl fluoride is commercially available from a number of chemical suppliers. A non-exhaustive list is provided in Table 2.

Supplier
Sigma-Aldrich
Fluorochem
Ambeed
CymitQuimica
Enamine

Synthesis and Experimental Protocols

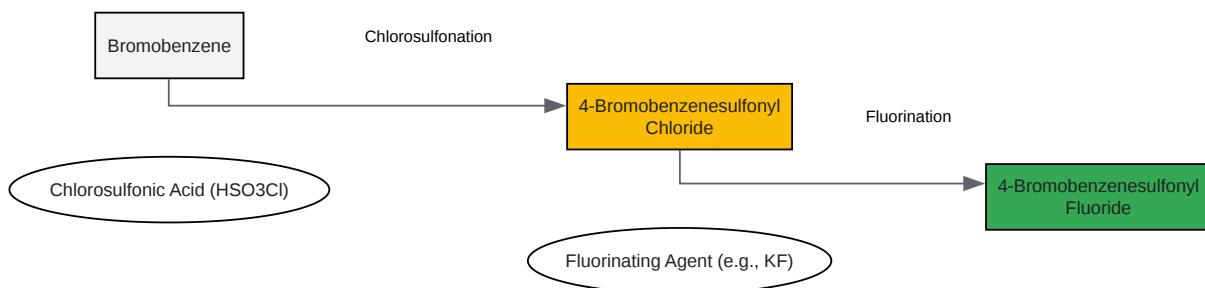
While a specific, detailed protocol for the direct synthesis of **4-bromobenzenesulfonyl fluoride** was not found in the immediate search, a general and robust method for the synthesis of aryl sulfonyl fluorides involves the fluorination of the corresponding sulfonyl chloride. 4-Bromobenzenesulfonyl chloride is readily available and can be synthesized from bromobenzene.

Synthesis of 4-Bromobenzenesulfonyl Chloride (Precursor)

The precursor, 4-bromobenzenesulfonyl chloride, is synthesized via the chlorosulfonation of bromobenzene.

Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add chlorosulfonic acid (HSO_3Cl).
- Cool the flask in an ice bath.
- Slowly add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases.
- Carefully pour the reaction mixture onto crushed ice.
- The solid precipitate, 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
- The crude product can be purified by recrystallization.


Synthesis of 4-Bromobenzenesulfonyl Fluoride

The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using a suitable fluorinating agent.

Experimental Protocol:

- Dissolve 4-bromobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., acetonitrile).
- Add a fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF_2), often in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
- The solvent is removed under reduced pressure.
- The resulting crude **4-bromobenzenesulfonyl fluoride** can be purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Synthesis Pathway of **4-Bromobenzenesulfonyl Fluoride**.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for **4-bromobenzenesulfonyl fluoride** were not explicitly available in the searched literature. However, based on the structure and data for analogous compounds, the following characteristic signals can be anticipated.

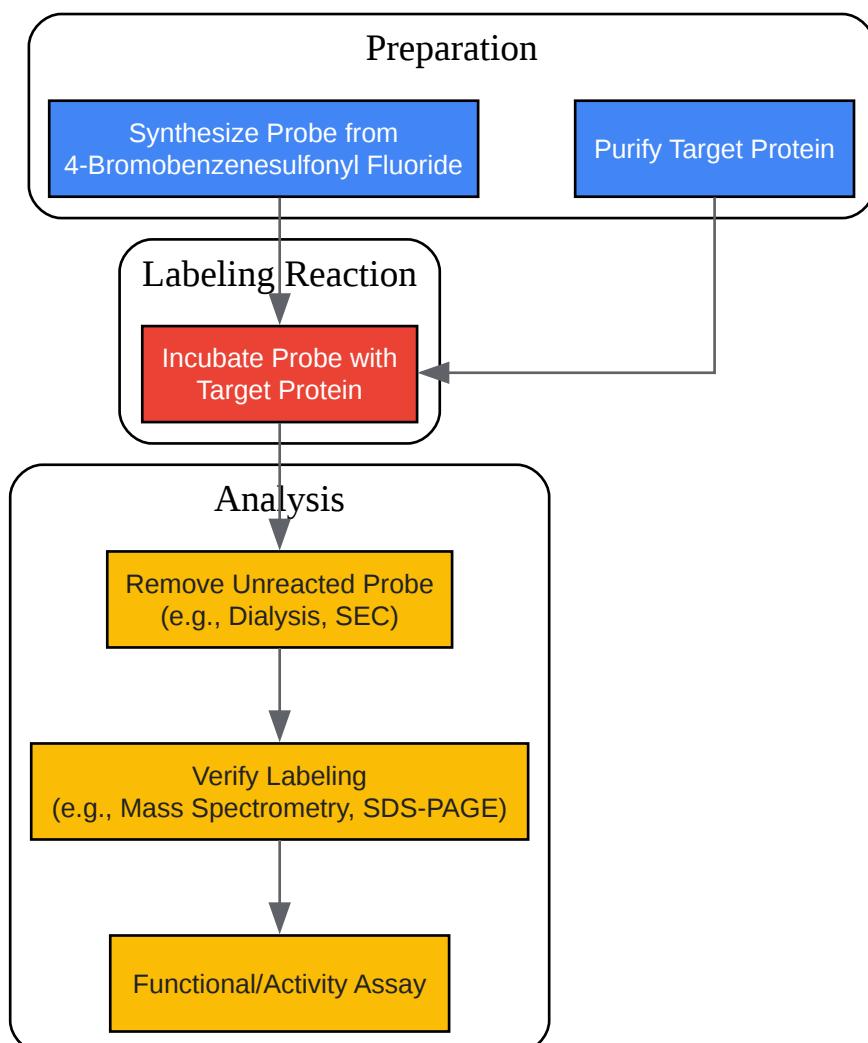
Nucleus	Expected Chemical Shift (ppm)	Multiplicity
¹ H NMR	~7.8 - 8.0	Multiplet
¹³ C NMR	~128 - 140	Multiple signals
¹⁹ F NMR	~60 - 70 (relative to CFCl ₃)	Singlet or multiplet

Quantitative ^{19}F -NMR can be a powerful tool for the analysis of fluorine-containing compounds due to the high sensitivity of the ^{19}F nucleus and the typically less crowded spectra.

Applications in Drug Discovery and Chemical Biology

4-Bromobenzenesulfonyl fluoride is a valuable tool for researchers in drug development, primarily due to the unique reactivity of the sulfonyl fluoride group.

Covalent Inhibitors


The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in a protein's binding site.^[4] This irreversible or slowly reversible binding can lead to enhanced potency and prolonged duration of action for a drug candidate. The bromine atom on the phenyl ring also provides a handle for further synthetic modifications via cross-coupling reactions to optimize ligand binding.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

4-Bromobenzenesulfonyl fluoride is a reagent for Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction.^{[5][6]} SuFEx chemistry allows for the efficient and reliable formation of robust S-O or S-N linkages under mild conditions. This has broad applications in synthesizing complex molecules, polymers, and bioconjugates.^{[5][7]}

Experimental Workflow: Protein Labeling

The following diagram illustrates a general workflow for using a sulfonyl fluoride-containing probe, such as a derivative of **4-bromobenzenesulfonyl fluoride**, for labeling a target protein.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. 4-Bromobenzenesulfonyl fluoride | 498-83-9 [sigmaaldrich.com]
- 3. 4-Bromobenzenesulfonyl fluoride | 498-83-9 [sigmaaldrich.com]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 6. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 7. Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobenzenesulfonyl Fluoride for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281337#4-bromobenzenesulfonyl-fluoride-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com